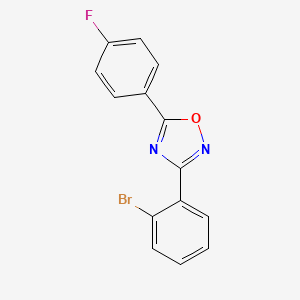

3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

CAS No. |

914242-45-8 |

|---|---|

Molecular Formula |

C14H8BrFN2O |

Molecular Weight |

319.13 g/mol |

IUPAC Name |

3-(2-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H8BrFN2O/c15-12-4-2-1-3-11(12)13-17-14(19-18-13)9-5-7-10(16)8-6-9/h1-8H |

InChI Key |

XSZBGODFOBBPOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:

Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromophenyl group.

Fluorination: The 4-fluorophenol is synthesized through the fluorination of phenol.

Oxadiazole Formation: The bromophenyl and fluorophenyl groups are then coupled with an oxadiazole ring through a cyclization reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The bromophenyl and fluorophenyl groups interact with specific enzymes and receptors in biological systems.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

- 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 1000339-25-2): Key Differences: Fluorine at the ortho position (2-fluorophenyl) instead of para. Properties: Molecular weight = 319.13 g/mol, purity = 98%, used as an organic intermediate .

3-(4-Fluorophenyl)-5-(3-piperidyl)-1,2,4-oxadiazole (CAS 851882-55-8):

Halogen Substitution Variations

- 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 330459-34-2): Key Differences: Replaces 4-fluorophenyl with thiophen-2-yl. Impact: Thiophene’s electron-rich system may enhance charge-transfer properties in materials applications .

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2):

Bis-Oxadiazole Derivatives

- 5-(4-Chlorophenyl)-5'-(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (Compound 4i): Key Differences: Bis-oxadiazole structure with dual aromatic substituents. Properties: Yield = 65%, melting point = 293°C. Impact: Higher molecular weight and symmetry may improve thermal stability but reduce solubility compared to mono-oxadiazoles .

Physical Properties

Q & A

Q. What are the common synthetic routes and optimal reaction conditions for preparing 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Key steps include:

- Nucleophilic substitution : Bromine at the 2-position of the phenyl ring can undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃ in DMF, 80–100°C) .

- Cyclization : Formation of the oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or PCl₅ in anhydrous solvents (e.g., toluene, reflux) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%).

Critical parameters : Reaction temperature, stoichiometry of reagents, and moisture control to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 2-bromo vs. 3-bromo isomers via coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₄H₉BrFN₂O, exact mass 335.99 g/mol).

- HPLC-PDA : Assess purity (>98%) and detect trace impurities .

- Single-crystal X-ray diffraction : Resolves bond angles and crystallographic packing for unambiguous structural assignment .

Q. What standardized protocols exist for evaluating the biological activity of this compound?

- Antimicrobial assays : Agar diffusion (MIC/MBC) against S. aureus, E. coli, and C. albicans using CLSI guidelines .

- Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

- Cytotoxicity profiling : MTT assay on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxadiazoles?

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) on target binding using Hammett σ constants .

- Molecular docking : Simulate interactions with targets (e.g., FXR/PXR receptors) using AutoDock Vina to rationalize potency variations .

- Meta-analysis : Cross-reference bioassay conditions (e.g., pH, solvent) to identify confounding variables .

Q. What computational strategies are effective for predicting the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites .

- Multiwfn wavefunction analysis : Quantify electrostatic potential (ESP) maps to identify regions prone to halogen bonding (critical for Br···O interactions) .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/PBS environments to predict stability and aggregation tendencies .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

- Bioisosteric replacement : Substitute the 4-fluorophenyl group with trifluoromethyl or sulfonamide moieties to modulate lipophilicity (logP) and solubility .

- Proteomics profiling : Use affinity chromatography coupled with LC-MS/MS to map off-target protein interactions .

- Free-energy perturbation (FEP) : Predict binding affinity changes for modified derivatives against primary targets (e.g., FXR antagonists) .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to enzymes like cyclooxygenase-2 .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.